molecular formula C15H13BrN2O4 B6037508 N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide

N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide

Cat. No.: B6037508
M. Wt: 365.18 g/mol
InChI Key: ZCXJKHLMGKXBCR-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide is an organic compound that belongs to the class of acetamides It features a bromo-substituted methylphenyl group and a nitrophenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide typically involves the following steps:

    Acylation: The formation of an acetamide linkage.

A possible synthetic route could involve the nitration of phenol to form 4-nitrophenol, followed by the bromination of 2-methylphenylamine to form 4-bromo-2-methylphenylamine. These intermediates can then be coupled through an acylation reaction using acetic anhydride or a similar reagent to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale nitration, bromination, and acylation reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to optimize the reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The acetamide group can participate in nucleophilic acyl substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Replacement of the bromo group with other functional groups.

    Substitution: Formation of new acetamide derivatives with different substituents.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and bromo groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
  • N-(4-bromo-2-ethylphenyl)-2-(4-nitrophenoxy)acetamide
  • N-(4-bromo-2-methylphenyl)-2-(4-aminophenoxy)acetamide

Uniqueness

N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromo and nitro groups provides distinct electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-methylphenyl)-2-(4-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4/c1-10-8-11(16)2-7-14(10)17-15(19)9-22-13-5-3-12(4-6-13)18(20)21/h2-8H,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXJKHLMGKXBCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)COC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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